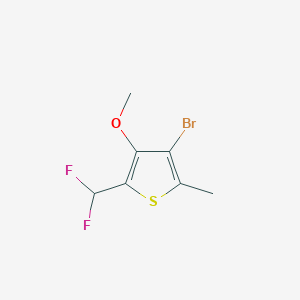
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene, also known as BDMT, is a chemical compound that belongs to the class of thiophenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting various enzymes and proteins involved in cell division, DNA replication, and viral replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the NS5B protein, which is essential for the replication of the hepatitis C virus.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce the expression of caspase-3 and -9, which are involved in apoptosis. This compound also inhibits the activity of the p38 mitogen-activated protein kinase, which is involved in inflammation. Additionally, this compound has been reported to reduce the levels of reactive oxygen species and increase the levels of glutathione, which is involved in cellular defense against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. Additionally, this compound has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, this compound has some limitations as a research tool. Its mechanism of action is not fully understood, and its biological effects may be influenced by factors such as cell type, concentration, and exposure time.
Direcciones Futuras
There are several future directions for the research of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene. One potential area of research is the development of this compound derivatives with improved biological activity and selectivity. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, the use of this compound as a building block in the synthesis of new materials could lead to the development of novel materials with unique properties. Overall, the future of this compound research looks promising, and further studies are needed to fully understand its potential applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and cost-effective, and it has been extensively studied for its potential applications in medicinal chemistry. Although its mechanism of action is not fully understood, studies have shown that it exhibits anticancer, antiviral, and antimicrobial activities. The future of this compound research looks promising, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene involves the reaction between 2-bromo-3-methoxy-5-methylthiophene and difluoromethyltriphenylphosphonium bromide in the presence of a base. This method yields this compound with a purity of up to 98% and has been optimized to produce high yields. The synthetic route of this compound is relatively simple and cost-effective, making it a promising candidate for large-scale production.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of the hepatitis C virus and herpes simplex virus. Additionally, this compound has been reported to possess antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)-3-methoxy-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2OS/c1-3-4(8)5(11-2)6(12-3)7(9)10/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJVFTXWVILEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(F)F)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2867331.png)

![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)

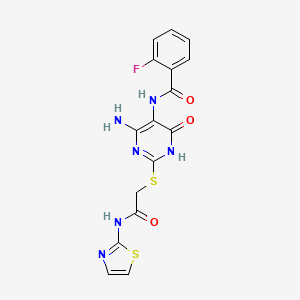
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)
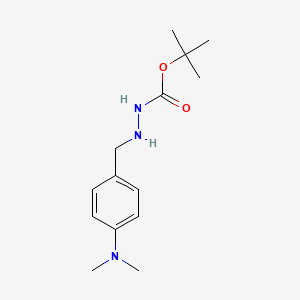
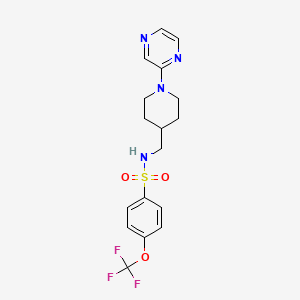

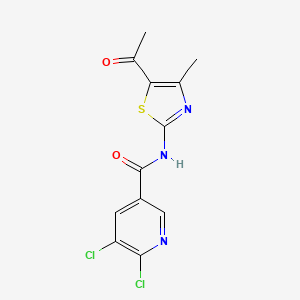
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)